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Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating plant
growth, development, and defense responses against biotic and abiotic stresses.[1][2] The core
jasmonate signaling pathway involves the hormone jasmonoyl-L-isoleucine (JA-Ile), the F-box
protein CORONATINE INSENSITIVE 1 (COI1), and a family of transcriptional repressors
known as JASMONATE ZIM-DOMAIN (JAZ) proteins.[3][4] In the absence of JA-lle, JAZ
proteins bind to and repress transcription factors like MYC2, inhibiting the expression of JA-
responsive genes.[1][3] Upon stress, JA-lle accumulates and acts as a molecular glue,
promoting the interaction between COI1 and JAZ proteins.[4][5] This interaction leads to the
ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome, thereby
releasing the transcription factors to activate downstream gene expression.[3][4][6]

Understanding and modulating this pathway requires robust in vitro assays to dissect the
protein-protein interactions that are central to its function. This document provides detailed
application notes and protocols for key in vitro assays used to study jasmonate signaling,
including Yeast Two-Hybrid (Y2H), Pull-Down assays, and Surface Plasmon Resonance (SPR).

Jasmonate Signaling Pathway Overview

The activation of the jasmonate signaling pathway is a well-orchestrated process initiated by
the perception of the bioactive hormone JA-lle. This leads to the formation of a co-receptor
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complex involving COI1 and a JAZ protein, which is the critical step for the degradation of the

JAZ repressor and the subsequent activation of gene transcription.[5][7][8]
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Caption: The core jasmonate signaling pathway with and without the JA-Ile signal.

Application Note 1: Yeast Two-Hybrid (Y2H) Assay

Principle

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying and

characterizing protein-protein interactions in vivo.[9] It relies on the modular nature of
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transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional
activation domain (AD). In the assay, the two proteins of interest (e.g., COI1 and a JAZ protein)
are expressed as fusions to the BD ("bait") and AD ("prey"), respectively. If the bait and prey
proteins interact, the BD and AD are brought into close proximity, reconstituting a functional
transcription factor. This drives the expression of a reporter gene (e.g., LacZ, HIS3), allowing
for a colorimetric or nutritional selection-based readout.[10][11] For jasmonate signaling, this
assay is particularly useful as the interaction between COI1 and JAZ is dependent on the
presence of JA-lle or its analog coronatine, which can be added to the yeast growth medium.
[12]
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Caption: Workflow for a Yeast Two-Hybrid assay to detect COI1-JAZ interaction.
Experimental Protocol
o Vector Construction:

o Clone the full-length or domain of interest of the bait protein (e.g., Arabidopsis COI1) into a
BD vector (e.g., pGBKT?7).

o Clone the full-length or domain of interest of the prey protein (e.g., Arabidopsis JAZ1) into
an AD vector (e.g., pGADT7).

o Verify all constructs by sequencing.
e Yeast Transformation:

o Transform the bait and prey plasmids into separate haploid yeast strains of opposite
mating types (e.g., Y2HGold and Y187).[13]

o Select for successful transformants on appropriate synthetic defined (SD) dropout media
(e.g., SD/-Trp for bait, SD/-Leu for prey).

e Mating and Interaction Assay:

o Mate the transformed yeast strains by mixing them on a YPDA plate and incubating
overnight.

o Scrape the mated yeast and resuspend in sterile water.
o Plate serial dilutions onto selection plates:
= Control: SD/-Leu/-Trp (selects for diploid yeast containing both plasmids).
» High Stringency Selection: SD/-Leu/-Trp/-His/-Ade (selects for interacting proteins).

o To test for hormone dependency, supplement the high-stringency media with the desired
concentration of JA-lle or coronatine (e.g., 30-60 uM).[12] A solvent control (e.g., ethanol)
should also be used.
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e Quantitative/Qualitative Analysis (LacZ Assay):
o Perform a colony-lift filter assay using X-Gal to detect [3-galactosidase activity.

o Incubate the filters at 30°C and monitor for the development of a blue color, which
indicates a positive interaction. The intensity of the color can provide a qualitative measure
of interaction strength.

Application Note 2: In Vitro Pull-Down Assay

Principle

The pull-down assay is a versatile in vitro technique used to confirm direct protein-protein
interactions.[14] In this method, a "bait" protein is expressed as a fusion protein with an affinity
tag (e.g., Glutathione S-transferase (GST) or a polyhistidine-tag).[15] The tagged bait protein is
immobilized on affinity beads (e.g., Glutathione-Agarose). This complex is then incubated with
a protein extract or a purified "prey" protein. If the prey protein interacts with the bait, it will be
"pulled down" from the solution and captured on the beads. After washing to remove non-
specific binders, the bound proteins are eluted and analyzed, typically by Western blotting.[16]
[17][18]
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Caption: General workflow for an in vitro GST pull-down assay.

Experimental Protocol

« Protein Expression and Purification:

o Express the "bait" protein (e.g., JAZ1) with a GST tag (GST-JAZ1) in E. coli.
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o Purify the GST-JAZ1 protein using glutathione-agarose beads according to the
manufacturer's protocol.

o The "prey" protein (e.g., COI1) can be expressed in a separate system (e.g., in plant
tissues with a Myc tag) and used as a crude lysate, or it can be purified.[12]

¢ Bait Immobilization:

o Incubate a defined amount of purified GST-JAZ1 (e.g., 25 pg) with equilibrated
glutathione-agarose beads in binding buffer for 1-2 hours at 4°C with gentle rotation.[12]

o Use GST alone as a negative control.

» Binding Reaction:

o Wash the beads with immobilized bait protein to remove any unbound protein.

o Add the protein source containing the prey (e.g., 1 mg of total protein from a plant lysate
expressing COI1-Myc).[12]

o Add JA-lle or coronatine to the desired final concentration (or solvent as a control).

o Incubate for 2-4 hours at 4°C with gentle rotation.

e Washing:

o Pellet the beads by gentle centrifugation.

o Remove the supernatant (this is the "unbound" fraction).

o Wash the beads 3-5 times with ice-cold binding buffer to remove non-specifically bound
proteins.

e Elution and Analysis:

o Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling
for 5 minutes.

o Separate the eluted proteins by SDS-PAGE.
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o Perform a Western blot using an antibody specific to the prey protein's tag (e.g., anti-Myc
antibody) to detect the interaction.

Application Note 3: Surface Plasmon Resonance
(SPR)

Principle

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of
biomolecular interactions.[19] It measures changes in the refractive index at the surface of a
sensor chip. In a typical experiment, one molecule (the "ligand," e.g., COI1) is immobilized on
the sensor chip surface. A solution containing the other molecule (the "analyte," e.g., a JAZ
peptide) is then flowed over the surface. The binding of the analyte to the ligand causes a
change in mass on the chip surface, which alters the refractive index and is detected as a
change in the SPR signal (measured in Resonance Units, RU). This allows for the quantitative
determination of binding kinetics (association rate, ka; dissociation rate, ke) and affinity
(dissociation constant, Ke).[19][20][21]
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Caption: Simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Experimental Protocol

e Ligand Immobilization:
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o The ligand (e.qg., purified recombinant COI1-ASK1 complex) is covalently immobilized onto
a sensor chip (e.g., a CM5 sensor chip via amine coupling).

o Areference flow cell is prepared similarly but without the ligand to allow for background
signal subtraction.

e Analyte Preparation:

o Prepare a series of dilutions of the analyte (e.g., a synthetic peptide corresponding to the
JAZ degron) in a suitable running buffer.

o For hormone-dependent interactions, include a constant, saturating concentration of JA-lle
or coronatine in both the running buffer and the analyte samples.

e Binding Measurement:

o Equilibrate the system by flowing running buffer over the ligand and reference cells until a
stable baseline is achieved.

o Inject the analyte solutions sequentially, from the lowest to the highest concentration, over
the flow cells for a defined period (association phase).

o Switch back to flowing running buffer to monitor the dissociation of the analyte from the
ligand (dissociation phase).

o Between different analyte injections, regenerate the sensor surface using a mild
regeneration solution (e.g., low pH glycine) if necessary.

o Data Analysis:

o The resulting sensorgrams (plots of RU vs. time) are corrected for non-specific binding by
subtracting the signal from the reference flow cell.

o Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding)
using the instrument's analysis software.

o This fitting process yields the association rate constant (ka), dissociation rate constant (ke),
and the equilibrium dissociation constant (Ke = Kke/ka).
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Quantitative Data Summary

The following table summarizes representative quantitative data obtained from in vitro assays

studying the COI1-JAZ interaction. These values highlight the high-affinity interaction that is

dependent on the presence of a jasmonate ligand.

. Affinity (Kd) /
Interacting . .
. Ligand Assay Method  Competition Reference
Proteins .
(Ki)

COI1-ASK1 + ) Radioligand

3H-coronatine o 48 £ 13 nM (Kd) [7181122]
JAZ1 Binding
COI1-ASK1 + ) Radioligand

3H-coronatine o 68 £ 15 nM (Kd) [71[81[22]
JAZ6 Binding
COI1-ASK1 + ] Radioligand

) 3H-coronatine o 108 £29 nM (Kd) [22]

JAZ1 peptide Binding
COI1-JAZ6 Radioligand )

(3R,7S)-JA-lle o 1.8 pM (Ki) [71[22]
Complex Binding
COI1-JAZ6 Radioligand )

(3R,7R)-JA-lle o 18 pM (Ki) [71[22]
Complex Binding

) Yeast Two- >1.5uM
COI1 + JAZ9 Coronatine . ) [12]
Hybrid (Effective Conc.)
) Yeast Two- >30 uM
COIl1 + JAZ1 Coronatine ] ) [12]
Hybrid (Effective Conc.)

Note: Kd (dissociation constant) represents the concentration of ligand at which half of the

binding sites of the receptor are occupied. Ki (inhibition constant) represents the concentration
of a competing ligand that would occupy 50% of the receptors if no radioligand were present.
Lower values indicate higher affinity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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